![molecular formula C13H11FN2O2S2 B2653071 N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline CAS No. 478043-36-6](/img/structure/B2653071.png)

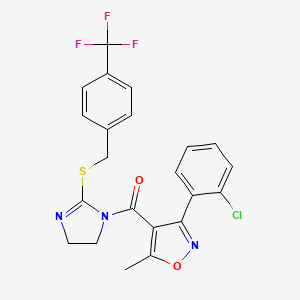

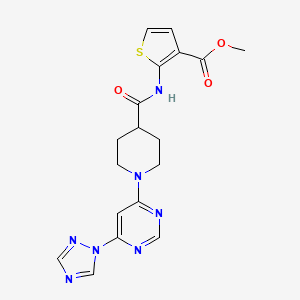

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

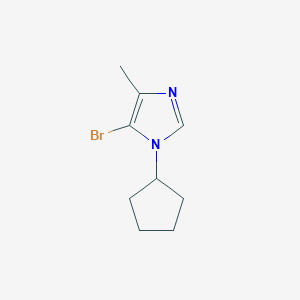

This compound is an organic molecule that contains functional groups such as a thiopyran ring, a fluoroaniline group, and a dioxo group. The thiopyran ring is a six-membered heterocyclic compound containing sulfur. The fluoroaniline group consists of an aniline (an aromatic amine) with a fluorine atom attached. The dioxo group indicates the presence of two carbonyl (C=O) groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiopyran ring, which is a six-membered ring containing one sulfur atom and one double bond. Attached to this ring would be a fluoroaniline group and a dioxo group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The dioxo group could potentially undergo reduction reactions, while the fluoroaniline group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Fluorogenic and Chromogenic Reagents

- Fluorogenic Detection Techniques : Compounds with fluorogenic capabilities, such as those involving fluorine or nitrobenzoxadiazole (NBD) groups, have been developed for highly sensitive and selective detection techniques in chemical, biological, and environmental sciences. For instance, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been synthesized as a thiol-specific fluorogenic reagent, offering high reactivity and sensitivity for detecting thiols, with applications ranging from environmental sampling to biological assays (Toyo’oka et al., 1989).

Optical Imaging and Drug Delivery

- Cyanine-Based Probes for Imaging : Cyanine dyes, including those with fluoro and amino functionalities, are pivotal in biomedical imaging, benefiting from their ability to operate in the near-infrared (NIR) spectrum for deep tissue penetration. Cyanine reactivity has been harnessed to create novel chemistries for addressing challenges in imaging and drug delivery, showcasing the versatile applications of these fluorophores in modern biomedical research (Gorka et al., 2018).

Nucleoside Analogues for Therapeutic Research

- Antitumor and Antiviral Agents : Derivatives of naphthyridine and triazole, which may bear structural resemblance to the query compound in terms of heterocyclic and aromatic moieties, have been synthesized and evaluated for their therapeutic potentials. These compounds demonstrate moderate cytotoxic activity against various tumor cell lines and are investigated for their structure-activity relationships to identify clinically useful antitumor agents (Tomita et al., 2002).

Analytical Chemistry for Biothiol Detection

- Selective Discrimination Techniques : The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols exemplifies the application of specific functional groups in designing selective and sensitive detection methods. Such probes have significant implications in environmental and biological sciences for detecting toxic and biologically active compounds (Wang et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S2/c14-9-1-3-10(4-2-9)15-16-12-6-8-20(17,18)13-11(12)5-7-19-13/h1-5,7,15H,6,8H2/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHKYFJUXKXTD-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=NNC3=CC=C(C=C3)F)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=C(C=C3)F)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

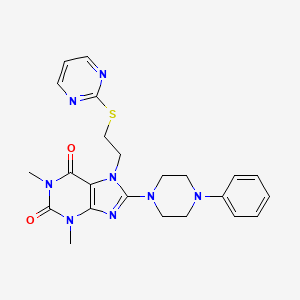

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)

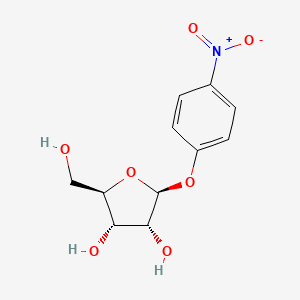

![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)